Formoterol-D6 (Major)
CAS No.: 1020719-45-2
Cat. No.: VC0196420
Molecular Formula: C19H18D6N2O6
Molecular Weight: 350.44
Purity: 97.5% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1020719-45-2 |
---|---|
Molecular Formula | C19H18D6N2O6 |
Molecular Weight | 350.44 |
IUPAC Name | N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide |
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Chemical Properties and Structure
Formoterol-D6 (Major) exhibits distinct chemical characteristics that make it suitable for its analytical applications. The compound is classified as a mixture of diastereomers, reflecting the structural complexity inherent in the parent formoterol molecule .
Basic Chemical Properties
The following table summarizes the key chemical properties of Formoterol-D6 (Major):
Property | Value |
---|---|
CAS Number | 1020719-45-2 |
Molecular Formula | C₁₉H₁₈D₆N₂O₄ |
Molecular Weight | 350.44 |
Physical Appearance | Beige solid |
Solubility | Similar to formoterol (practically insoluble in water, slightly soluble in methanol) |
The molecule features six deuterium atoms incorporated at specific positions: two at the methoxyphenyl methyl group (d2) and four at the ethyl group (d4) .
Structural Characteristics
Formoterol-D6 (Major) maintains the core structural elements of formoterol while incorporating deuterium atoms at specific positions. The compound exists as a mixture of diastereomers, reflecting the chirality of the parent molecule. The term "Major" in its name indicates that it represents the predominant isomeric form in the mixture .
A representative lot analysis reveals a typical isotopic composition of 80% d6, 18% d5, and 2% d4, highlighting the practical challenges in achieving 100% isotopic purity in deuterated compounds .
Applications in Analytical Chemistry
Formoterol-D6 (Major) serves as an invaluable internal standard in bioanalytical methods, particularly those employing mass spectrometry detection.
Role as Internal Standard
In bioanalytical methods, especially those determining formoterol concentrations in biological matrices such as plasma and urine, Formoterol-D6 functions as an ideal internal standard due to its:
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Identical chemical behavior to the analyte during sample preparation
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Similar chromatographic retention time
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Distinct mass spectrometric response
Bioanalytical Method Development
A highly sensitive bioanalytical method using UPLC-MS/MS has been developed for the determination of formoterol in human plasma, employing Formoterol-D6 as the internal standard. This method demonstrates exceptional sensitivity with a quantification range from 0.4 to 150 pg/mL .
The extraction procedure described combines liquid-liquid extraction (LLE) and protein precipitation (PPT) techniques. Analysis is performed using electrospray ionization (ESI) in positive mode, with a gradient system of 10 mM ammonium formate and acetonitrile .
Method validation parameters demonstrated excellent performance:
Formoterol Metabolism and Pharmacokinetics
Research using Formoterol-D6 as an analytical tool has contributed significantly to understanding the metabolism and pharmacokinetics of formoterol.
Stereoselective Metabolism
Formoterol exists as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer being pharmacologically active. Studies have revealed significant stereoselective differences in metabolism, particularly in glucuronidation pathways .
Key findings include:
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Glucuronidation occurs more rapidly for (S,S)-formoterol in human liver microsomes
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The kinetics of glucuronidation for both enantiomers follows Michaelis-Menten kinetics
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Significant interindividual variation exists in the stereoselectivity of formoterol metabolism
Pharmacokinetic Parameters
Research has established the following kinetic parameters for formoterol glucuronidation:
Parameter | (R,R)-Glucuronide | (S,S)-Glucuronide |
---|---|---|
Median Km (single enantiomers) | 827.6 μM | 840.4 μM |
Median Vmax (single enantiomers) | 2625 pmol min⁻¹mg⁻¹ | 4304 pmol min⁻¹mg⁻¹ |
Median Km (rac-formoterol) | 357.2 μM | 312.1 μM |
Median Vmax (rac-formoterol) | 1435 pmol min⁻¹mg⁻¹ | 2086 pmol min⁻¹mg⁻¹ |
These parameters demonstrate that glucuronidation occurs more than twice as fast for (S,S)-formoterol compared to (R,R)-formoterol, with significant interindividual variation .
Urinary Excretion Patterns
Studies using analytical methods incorporating Formoterol-D6 as an internal standard have revealed important information about the urinary excretion of formoterol.
Stereoselective Urinary Excretion
Research has demonstrated stereoselective urinary excretion of formoterol and its glucuronide conjugates following oral administration of rac-formoterol. In male subjects, the median total urinary excretion of formoterol was 37.8% of the administered dose .
Detailed excretion patterns were documented as follows:
Analyte | Median Excretion (% of dose) | Range (% of dose) |
---|---|---|
(R,R)-Formoterol | 2.1 | 1.0-2.9 |
(S,S)-Formoterol | 3.5 | 2.6-3.8 |
(R,R)-Formoterol glucuronide | 21.0 | 13.1-31.0 |
(S,S)-Formoterol glucuronide | 10.3 | 4.2-14.6 |
The data reveals that unchanged (S,S)-formoterol excretion was significantly greater than that of unchanged (R,R)-formoterol, while (R,R)-formoterol glucuronide excretion was significantly greater than that of (S,S)-formoterol glucuronide .
Time Course of Urinary Excretion
Following a 12 μg inhaled dose of rac-formoterol in healthy volunteers, the median total (free drug plus conjugated metabolite) rac-formoterol urine concentrations were:
Time (hours) | Median Concentration (ng/mL) | Range (ng/mL) |
---|---|---|
2 | 1.96 | 1.05-13.4 |
4 | 1.67 | 0.16-9.67 |
8 | 0.45 | 0.16-1.51 |
12 | 0.61 | 0.33-0.78 |
24 | 0.17 | 0.08-1.06 |
These levels remained well below the 2019 World Anti-Doping Agency (WADA) urine threshold of 40 ng/mL .
Form | Description | Purity Specifications |
---|---|---|
Neat solid | Beige solid | >95% (HPLC); >98% atom D |
Fumarate salt | Beige solid | 95.9% by HPLC; >98% atom D |
Suppliers typically provide certificates of analysis confirming the compound's purity and isotopic enrichment .
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